molecular formula C6H4ClFO2S B13298600 2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid

2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid

Cat. No.: B13298600
M. Wt: 194.61 g/mol
InChI Key: YHRGNCBOKPMHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid is an organic compound with the molecular formula C6H4ClFO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorothiophene, which is commercially available.

    Carboxylation: The final step involves the carboxylation of the intermediate to form the acetic acid derivative. This can be done using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorothiophen-3-yl)-2,2-difluoroacetic acid
  • 2-Chlorothiophene-3-boronic acid

Uniqueness

2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and applications in various fields.

Properties

Molecular Formula

C6H4ClFO2S

Molecular Weight

194.61 g/mol

IUPAC Name

2-(2-chlorothiophen-3-yl)-2-fluoroacetic acid

InChI

InChI=1S/C6H4ClFO2S/c7-5-3(1-2-11-5)4(8)6(9)10/h1-2,4H,(H,9,10)

InChI Key

YHRGNCBOKPMHOM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(C(=O)O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.